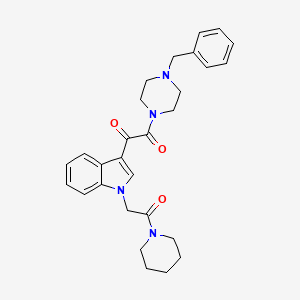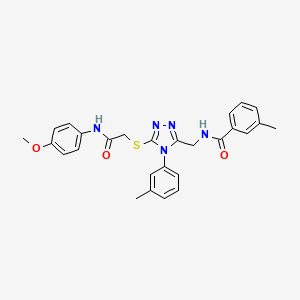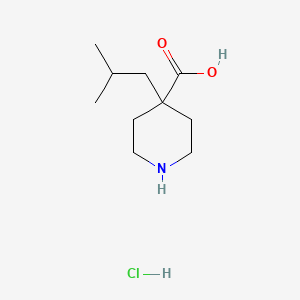
Boc-MeAund(2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-MeAund(2)-OH is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of the amino acid alanine and has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, making it an important area of study.
Applications De Recherche Scientifique
Advanced Material Synthesis and Photocatalysis
- The synthesis and modification of photocatalysts like (BiO)2CO3 (BOC) have been explored for their application in fields such as healthcare, photocatalysis, humidity sensors, and supercapacitors. Techniques to enhance visible light-driven photocatalytic performance include metal doping and the formation of nanocomposites (Ni et al., 2016).
Biosensor Technology
- Biosensors-on-Chip (BoC) technology integrates biosensors with microfluidics, enhancing sensitivity, specificity, and automation. This integration shows promise for point-of-care diagnostic applications in detecting cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).
Molecular Modeling and Drug Design
- Molecular modeling studies on compounds like Boc-D-Lys-OH have investigated their potential as inhibitors of anti-apoptotic proteins, suggesting applications in novel chemotherapy molecule development (Şaş et al., 2020).
Volunteer Computing in Scientific Research
- BOINC, a platform for volunteer computing, illustrates the use of distributed computing for high-throughput scientific computing. This approach allows leveraging public volunteers' processing and storage capabilities for scientific research, showcasing a novel application of computational resources (Anderson, 2019).
Mécanisme D'action
Target of Action
The primary target of Boc-MeAund(2)-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and biochemistry as they are involved in the creation of amino acids, the building blocks of proteins .
Mode of Action
Boc-MeAund(2)-OH, also known as tert-butyloxycarbonyl (Boc), acts as a protecting group for amines . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid .
Biochemical Pathways
The Boc group is used in the synthesis of peptides, a process that involves multiple biochemical pathways . The addition of the Boc group to an amine prevents it from reacting with other substances during the synthesis process. Once the peptide chain is formed, the Boc group can be removed, allowing the amine to participate in further reactions .
Result of Action
The primary result of the action of Boc-MeAund(2)-OH is the protection of amines during peptide synthesis . This allows for the successful formation of peptide chains without unwanted side reactions. Once the Boc group is removed, the amine is free to participate in further reactions .
Action Environment
The action of Boc-MeAund(2)-OH is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the addition of the Boc group to an amine is typically carried out in an aqueous solution at ambient temperature . The removal of the Boc group requires the presence of a moderately strong acid .
Propriétés
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDRWNFANKWSD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-MeAund(2)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)


![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)
